molecular formula C17H15N3O3S B2911847 methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate CAS No. 1286732-71-5

methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate

Cat. No. B2911847
CAS RN: 1286732-71-5
M. Wt: 341.39
InChI Key: ZTNNICKGHHYKBA-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biomedicine. It is a synthetic compound that belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has been found to exhibit a wide range of biological activities, making it a potential candidate for various biomedical applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate involves the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. The compound has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, the compound has been found to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. Additionally, the compound has been well-characterized using various spectroscopic techniques. However, the limitations for lab experiments include the need for further studies to determine the optimal dosage and concentration for various applications.

Future Directions

There are several future directions for the research on methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and concentration for various applications. The compound may also be useful in the development of new anti-inflammatory and antioxidant drugs.

Synthesis Methods

The synthesis of methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate involves the reaction of 4-aminobenzoic acid with thiophene-2-carbaldehyde to form 4-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with methyl chloroformate to obtain the final product, methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate. The synthesis method has been optimized to yield a high purity product, and the compound has been characterized using various spectroscopic techniques.

properties

IUPAC Name

methyl 4-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-20-14(10-13(19-20)15-4-3-9-24-15)16(21)18-12-7-5-11(6-8-12)17(22)23-2/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNNICKGHHYKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate

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